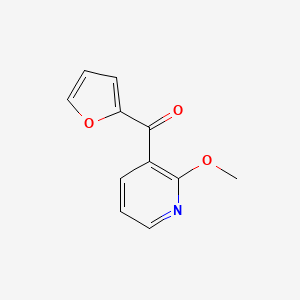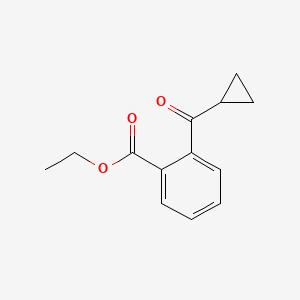
3-(2-Furoyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Furoyl)-2-methoxypyridine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furoyl group (a furan ring attached to a carbonyl group), and a methoxy group (a methyl group bound to an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for “3-(2-Furoyl)-2-methoxypyridine” are not available, similar compounds are often synthesized through reactions involving substituted benzoyl isocyanates and furoyl hydrazine .Molecular Structure Analysis
The molecular structure of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis
The compound “3-(2-Furoyl)-2-methoxypyridine” may participate in various chemical reactions. For instance, similar compounds like 3-(2-Furoyl)quinoline-2-carboxaldehyde react with primary amines to form fluorescent products .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using a combination of experimental techniques and computational methods .Wissenschaftliche Forschungsanwendungen
Synthesis of Furan-Fused Heterocycles
- Demethylation-Annulation Synthesis : A study by Conreaux et al. (2008) demonstrates the use of 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles, using a process involving Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).
Electrophilic Substitution Reactions
- 2-(2-Furyl)[1,3]oxazolo[4,5-b]pyridine Synthesis : El’chaninov et al. (2014) investigated the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, leading to electrophilic substitution reactions in the furan ring, revealing specificity in reaction positioning (El’chaninov et al., 2014).
Deprotonative Metalation Studies
- Deprotonation of 2-Methoxypyridine : Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using lithium-iron combinations, which is crucial in understanding the reactivity of such compounds (Nagaradja et al., 2012).
Practical Syntheses Approaches
- Furan-Fused Pyridinones Synthesis : Delaunay et al. (2010) described a practical one-pot method for synthesizing furo[2,3-b]pyridin-4-ones and furo[3,2-c]pyridin-4-ones from 3-alkynyl-4-methoxypyridin-2(1H)-ones (Delaunay et al., 2010).
Applications in Organic Synthesis
- Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) used methoxypyridine as a key component in the synthesis of the Lycopodium alkaloid lycoposerramine R, showcasing its role in complex organic syntheses (Bisai & Sarpong, 2010).
Catalytic Polymerization Studies
- Catalytic Polymerizations of Heterocycles : Liu and Jia (2004) researched the catalytic polymerizations of epoxides and N-alkylaziridines, employing methoxypyridine as a catalyst component (Liu & Jia, 2004).
Lithiation Studies
- Lithiation Pathways : Gros et al. (2003) studied the lithiation of 2-chloro- and 2-methoxypyridine, which is fundamental for understanding the chemical behavior of pyridine derivatives (Gros et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLJIMBHUNLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642174 |
Source


|
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furoyl)-2-methoxypyridine | |
CAS RN |
898786-29-3 |
Source


|
| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














